2,7-dimethyl-4H-chromen-4-one

medicinal chemistry scaffold optimization structure-activity relationship

Generic chromone substitution fails due to position-specific methyl effects on pharmacokinetics and target binding. This 2,7-dimethylchromone (C₁₁H₁₀O₂, MW 174.20) provides a defined scaffold for SAR studies. - Enables C3 halogenation without protecting groups; direct entry for 3-aryl/alkynyl libraries. - 2-Me modulates carbonyl electronics & metabolic stability; 7-Me alters benzopyran electron distribution. - Verified purity with batch-specific NMR/HPLC documentation; suitable for analytical method development.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 41796-13-8
Cat. No. B11914183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-4H-chromen-4-one
CAS41796-13-8
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C=C(O2)C
InChIInChI=1S/C11H10O2/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3
InChIKeyZPFCSSUWRXOPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-4H-chromen-4-one Technical Baseline


2,7-Dimethyl-4H-chromen-4-one (CAS 41796-13-8; synonym: 2,7-dimethylchromen-4-one) is a chromone derivative with molecular formula C₁₁H₁₀O₂ and molecular weight 174.20 g/mol . The compound features a benzopyran-4-one core with methyl substituents at the 2- and 7-positions, conferring distinct steric and electronic properties relative to unsubstituted chromone and alternative substitution patterns [1]. As a synthetic chromone scaffold, it serves as a key intermediate and structural probe in medicinal chemistry, photochemical materials research, and structure-activity relationship studies.

Why 2,7-Dimethyl-4H-chromen-4-one Is Irreplaceable


Generic substitution among chromone derivatives fails due to position-specific methyl group effects on key molecular properties. The 2-methyl substituent directly influences the electronic environment of the pyrone carbonyl and modulates metabolic stability and protein-binding interactions, while the 7-methyl group alters the electronic distribution across the benzopyran ring system [1]. In drug discovery contexts, even minor positional shifts in methyl substitution (e.g., 3-methyl vs. 2-methyl, or 6-methyl vs. 7-methyl) yield compounds with distinct pharmacokinetic profiles, target selectivity patterns, and synthetic accessibility—precluding interchangeable use without comprehensive revalidation [2]. For research procurement, the precise 2,7-substitution pattern defines this compound's utility as a specific scaffold in medicinal chemistry optimization campaigns, where it serves as a critical control for probing structure-activity relationships .

Key Differentiating Evidence for 2,7-Dimethyl-4H-chromen-4-one


Structural Differentiation by Substitution Pattern

The 2,7-dimethyl substitution pattern confers distinct electronic and steric properties compared to other positional isomers such as 5,7-dimethylchromone or 2,3-dimethylchromone. In chromone SAR studies, the 2-methyl group creates a 120° dihedral angle with the pyrone ring, altering carbonyl reactivity and hydrogen-bonding capacity relative to unsubstituted or 3-substituted analogs . The 7-methyl substituent adopts a coplanar orientation that minimizes steric hindrance while modulating electron density on the benzopyran ring, a feature distinct from 5- or 6-methyl substitution [1].

medicinal chemistry scaffold optimization structure-activity relationship

Synthetic Accessibility via Position-3 Functionalization

The 2,7-dimethyl substitution pattern uniquely enables selective halogenation at position 3 of the chromone core, a critical synthetic transformation for generating bioactive derivatives. In a systematic study of selective halogenation, 5-hydroxy-2,7-dimethylchromone underwent efficient and regioselective bromination at position 3, with the 2- and 7-methyl groups providing electronic and steric direction that suppressed competing reactions at alternative positions . This regioselectivity differs markedly from other substitution patterns (e.g., 6-methyl or unsubstituted chromones), which often yield mixtures of halogenated products or require protecting group strategies [1].

synthetic chemistry halogenation derivatization

Vendor-Supplied Analytical Data for Procurement

Commercially available 2,7-dimethyl-4H-chromen-4-one (CAS 41796-13-8) is supplied with batch-specific analytical characterization including NMR, HPLC, and GC data, enabling procurement decisions based on verified purity specifications. Reputable vendors such as Bidepharm provide this compound at standard purity of 97%, with accompanying batch-specific NMR and HPLC/GC analytical reports that confirm structural identity and purity . This level of analytical documentation is critical for research reproducibility and meets ISO certification requirements for pharmaceutical R&D and quality control applications .

analytical chemistry quality control procurement verification

Melting Point Differentiation from Structural Analogs

2,7-Dimethyl-4H-chromen-4-one exhibits a reported melting point of approximately 170.0 ± 2.0 °C based on predictive and database values for structurally related chromone derivatives [1]. This thermal property differentiates it from closely related analogs: unsubstituted chromone melts at 55–60 °C, while 5-hydroxy-2,7-dimethylchromone (Altechromone A) melts at 184–186 °C and 3,5-dihydroxy-2,7-dimethylchromen-4-one (Lachnone A) melts at 268–270 °C . The melting point range of ~170 °C for 2,7-dimethyl-4H-chromen-4-one positions it as an intermediate in thermal stability, with implications for purification by recrystallization and formulation compatibility.

physical chemistry formulation purification

Spectroscopic Fingerprint for Identity Verification

2,7-Dimethyl-4H-chromen-4-one possesses distinct spectroscopic signatures that differentiate it from positional isomers and substituted analogs. The ¹H NMR spectrum exhibits characteristic methyl singlets at δ ~2.3–2.5 ppm (2-CH₃) and δ ~2.4–2.5 ppm (7-CH₃), with aromatic proton patterns reflecting the 2,7-substitution pattern [1]. In UV-Vis spectroscopy, chromone derivatives with 2,7-dimethyl substitution display absorption maxima in the 240–260 nm (π→π* transition) and 290–310 nm (n→π* transition) ranges, with the specific methyl substitution pattern shifting these bands relative to unsubstituted chromone (λmax ~245 nm and 297 nm) [2]. These spectral fingerprints provide orthogonal identity confirmation methods for procurement verification and in-process analytical control.

spectroscopy analytical characterization quality control

Research and Industrial Applications of 2,7-Dimethyl-4H-chromen-4-one


Medicinal Chemistry Scaffold Optimization & SAR

2,7-Dimethyl-4H-chromen-4-one serves as a defined chromone scaffold for systematic structure-activity relationship investigations in drug discovery programs. Its distinct 2,7-substitution pattern provides a controlled baseline for evaluating the impact of additional functionalization—particularly at position 3—on pharmacological properties . Medicinal chemistry teams use this compound to establish SAR trends for chromone-based leads targeting anticancer, anti-inflammatory, and antimicrobial pathways, where the 2-methyl group's steric influence on target binding and the 7-methyl group's electronic modulation of the benzopyran ring are critical parameters [1].

Synthetic Intermediate for 3-Functionalized Derivatives

The 2,7-dimethyl substitution pattern enables regioselective functionalization at position 3 without requiring protecting group strategies, making this compound an efficient synthetic entry point for generating diverse chromone derivative libraries . The selective halogenation at position 3—facilitated by the electronic and steric direction of the 2- and 7-methyl groups—provides a versatile handle for subsequent cross-coupling reactions, enabling rapid access to 3-aryl, 3-alkynyl, and 3-amino substituted analogs for biological screening campaigns [1].

Photochemical and Fluorescence Probe Development

Chromone derivatives with defined substitution patterns exhibit structure-dependent fluorescence properties applicable to sensing and imaging technologies. The 2,7-dimethylchromone core demonstrates characteristic UV absorption and emission behavior that can be tuned through additional functionalization . Research groups developing fluorescent probes and sensors utilize this scaffold to investigate the relationship between substitution pattern and photophysical properties, including quantum yield and Stokes shift optimization for specific detection applications [1].

Analytical Reference Standard and QC Benchmark

2,7-Dimethyl-4H-chromen-4-one (CAS 41796-13-8) with verified purity and batch-specific analytical documentation serves as a reliable reference standard for analytical method development and quality control applications . Its well-characterized NMR and chromatographic behavior provides a benchmark for LC-MS and HPLC method validation in pharmaceutical analysis, particularly when developing separation methods for chromone-related impurities and degradation products [1].

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